molecular formula C13H16F2N2O3S B5404882 3,4-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide

3,4-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide

Cat. No. B5404882
M. Wt: 318.34 g/mol
InChI Key: VAIQXZARFDXCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as "DFPB" and is a sulfonamide derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

DFPB exerts its effects through the inhibition of certain ion channels, including the voltage-gated sodium channels and the transient receptor potential channels. By modulating the activity of these channels, DFPB can alter the electrical excitability of cells, leading to various physiological effects.
Biochemical and Physiological Effects:
DFPB has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the improvement of cognitive function. In addition, DFPB has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

DFPB has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on DFPB, including the development of novel drugs based on its scaffold, the investigation of its potential for the treatment of neurological disorders and cancer, and the exploration of its anti-inflammatory and antioxidant properties. In addition, further studies on the mechanism of action of DFPB could lead to a better understanding of ion channel function and the development of new therapeutic strategies.

Synthesis Methods

DFPB is synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with 3-(2-oxo-1-pyrrolidinyl)propylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product, DFPB. The synthesis method has been optimized to ensure high yield and purity of the compound, making it suitable for scientific research.

Scientific Research Applications

DFPB has been extensively studied for its potential applications in various fields, including neuroscience, drug discovery, and cancer research. In neuroscience, DFPB has been shown to modulate the activity of certain ion channels, making it a promising candidate for the treatment of neurological disorders. In drug discovery, DFPB has been used as a scaffold for the development of novel drugs with improved pharmacological properties. In cancer research, DFPB has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

3,4-difluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O3S/c14-11-5-4-10(9-12(11)15)21(19,20)16-6-2-8-17-7-1-3-13(17)18/h4-5,9,16H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIQXZARFDXCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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